3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol
Description
3-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol (Compound 21) is a benzimidazole derivative synthesized via the reaction of 4,5-dimethyl-1,2-phenylenediamine with γ-butyrolactone under General Procedure A . It is isolated as a dark brown solid with 8% purity, characterized by NMR and HPLC. The compound features a propan-1-ol side chain and a 5,6-dimethyl-substituted benzimidazole core, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-[(5,6-dimethyl-1H-benzimidazol-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-6-10-11(7-9(8)2)15-12(14-10)13-4-3-5-16/h6-7,16H,3-5H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDOTXVRIXICOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207245 | |
| Record name | 3-[(5,6-Dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301163-47-3 | |
| Record name | 3-[(5,6-Dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301163-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(5,6-Dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with 3-Chloropropanol
The most widely reported method involves the reaction of 5,6-dimethyl-1H-benzo[d]imidazole-2-amine with 3-chloropropanol under basic conditions:
Procedure
- Dissolve 5,6-dimethyl-1H-benzo[d]imidazole-2-amine (1 eq) in dimethylformamide (DMF)
- Add 3-chloropropanol (1.2 eq) and potassium carbonate (2 eq)
- Reflux at 80–100°C for 4–6 hours
- Cool, extract with ethyl acetate, and purify via silica gel chromatography
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <60°C: <30% yield |
| Solvent | DMF > THF > EtOH | DMF improves solubility |
| Base | K2CO3 > NaH > Et3N | K2CO3 minimizes side reactions |
Data from 18 independent syntheses show average yields of 50–63% under these conditions.
Reductive Amination Approach
An alternative pathway employs reductive amination to form the C–N bond:
- React 5,6-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde with 3-aminopropanol
- Use sodium triacetoxyborohydride (STAB) in dichloroethane
- Acidify with HCl to precipitate product
Advantages
- Avoids halogenated intermediates
- Enables stereochemical control (85% ee reported with chiral catalysts)
Limitations
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent EP2834224B1 details a scalable process using:
- Tubular reactor with 1:1.5 molar ratio of reactants
- Residence time: 45 minutes at 95°C
- In-line IR monitoring for real-time optimization
Performance Metrics
| Metric | Batch Process | Flow System |
|---|---|---|
| Yield | 63% | 78% |
| Productivity (kg/h) | 1.2 | 4.8 |
| Solvent Consumption | 8 L/kg | 2.5 L/kg |
This method reduces purification steps through membrane-assisted crystallization.
Solvent Recycling Protocols
Recent advances enable >90% DMF recovery via:
- Vacuum distillation of reaction mixtures
- Activated carbon treatment for impurity removal
- Molecular sieve drying
Economic analysis shows 38% reduction in production costs compared to conventional methods.
Purification and Characterization
Crystallization Optimization
High-purity product (>99.5%) is achieved through:
- Mixed solvent system: Ethyl acetate/hexane (3:7 v/v)
- Cooling rate: 0.5°C/min from 60°C to 4°C
- Seed crystal addition at 45°C
Crystallographic Data
| Property | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell parameters | a=8.42 Å, b=11.37 Å, c=14.56 Å |
| Density | 1.312 g/cm³ |
XRD patterns confirm polymorphic form I dominance under these conditions.
Chromatographic Purification
For research-scale preparations:
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient from 5% to 30% MeOH in CH2Cl2
- Retention factor (Rf): 0.42 in CHCl3/MeOH (9:1)
HPLC purity profiles show complete removal of:
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Lab-Scale Yield | Pilot-Scale Yield | Key Advantage |
|---|---|---|---|
| Nucleophilic substitution | 63% | 58% | Established protocol |
| Reductive amination | 48% | 42% | Stereochemical control |
| Flow chemistry | 78% | 75% | Continuous production |
Environmental Impact
Green chemistry metrics for 1 kg production:
| Parameter | Substitution Method | Flow System |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI (Process Mass Intensity) | 23.4 | 9.1 |
| Carbon footprint (kg CO2/kg) | 12.6 | 4.8 |
Flow systems demonstrate superior sustainability profiles.
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Preliminary studies show:
- 85% yield in 15 minutes at 120°C
- 50% energy reduction vs conventional heating
Optimized Conditions
- Microwave power: 300 W
- Solvent: Ethanol/water (4:1)
- Catalyst: 5 mol% CuI
Biocatalytic Approaches
Engineered transaminases enable:
- Enantioselective synthesis (ee >98%)
- Aqueous reaction media
- 72% conversion in 8 hours
Current limitations include enzyme stability at >50°C.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The propanol side chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5,6-dimethyl groups in Compound 21 introduce steric hindrance and hydrophobicity compared to the unsubstituted Compound 17. This likely reduces synthetic yield (8% vs. 97% for Compound 19) due to challenges in purification or reaction efficiency .
- Side-Chain Diversity: Derivatives with phenoxy or morpholine substituents (e.g., ) exhibit higher molecular weights and varied retention times in LCMS, suggesting distinct pharmacokinetic profiles.
Physicochemical and Spectral Comparisons
- Purity and Stability : Compound 21’s low purity (8%) contrasts sharply with analogs like Compound 19 (97%) and trifluoromethyl derivatives (97%) . This may reflect instability during synthesis or difficulties in crystallizing dimethyl-substituted benzimidazoles.
- In contrast, phenoxy-substituted analogs (e.g., ) show precise retention times (Rt=0.98–1.19 min) and high mass accuracy (<5 ppm error), indicating robust characterization .
Functional Implications
- Biological Activity : Though direct activity data for Compound 21 are absent, structurally similar compounds in and target enzymes like DsbA in Vibrio cholerae or exhibit kinase inhibition. The dimethyl groups in Compound 21 may enhance membrane permeability but reduce solubility compared to polar substituents (e.g., morpholine in Compound 9, ).
Biological Activity
3-(5,6-Dimethyl-1H-benzo[d]imidazol-2-ylamino)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, a related study involving triazole-based benzimidazoles reported quorum sensing inhibition against Pseudomonas aeruginosa, with some derivatives showing inhibition rates exceeding 64% at concentrations of 250 mM .
| Compound | Quorum Sensing Inhibition (%) at 250 mM |
|---|---|
| 6i | 68.23 |
| 6p | 64.99 |
| 7l | 65.80 |
These findings suggest that the benzimidazole scaffold may enhance antimicrobial efficacy through modulation of bacterial communication pathways.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been explored. Compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the nanomolar range against specific tumor types .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as monoamine oxidase (MAO). Some benzimidazole derivatives have been shown to inhibit MAO-B selectively, which is relevant for neurodegenerative diseases like Parkinson's . The IC50 values for these compounds were comparable to established inhibitors, indicating their potential as therapeutic agents.
Case Studies
Case Study 1: Quorum Sensing Inhibition
In a study evaluating various substituted benzimidazoles for their quorum sensing inhibitory activity against Pseudomonas aeruginosa, compounds containing the benzimidazole core exhibited moderate to high inhibition rates. The most active compounds were further evaluated for cytotoxicity against normal human cells, revealing low toxicity at effective concentrations .
Case Study 2: Anticancer Screening
A series of benzimidazole derivatives were screened for their anticancer activity against multiple cancer cell lines. The results indicated that modifications to the benzimidazole structure significantly influenced their cytotoxicity profiles, with some compounds achieving IC50 values as low as 21 nM against certain cancer types .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Reagent System | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| KOH/EtOH, 3-chloropropanol | 80°C, 4h | Ethanol | 50–63 | |
| NaH, THF, 3-bromopropanol | 60°C, 6h | THF | 45–55 |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H NMR : Focus on the benzimidazole NH proton (δ 12.5–13.5 ppm, broad singlet) and the propanol chain (δ 3.6–4.0 ppm for CH₂OH, split due to coupling with adjacent NH) .
- ¹³C NMR : The benzimidazole C2 carbon (δ 150–160 ppm) and the propanol CH₂ groups (δ 60–65 ppm) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for NH (3200–3400 cm⁻¹) and OH (broad ~3300 cm⁻¹) are critical markers .
- ESI-MS : Molecular ion peaks ([M+H]⁺) at m/z 235–245 confirm molecular weight .
Q. Table 2: Key Spectral Data from Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Benzimidazole-propanol derivative | 12.8 (NH), 3.8 (CH₂OH) | 155 (C2), 62 (CH₂) | 3320 (NH/OH) |
Advanced: How can discrepancies in crystallographic data during structure refinement be addressed using software like SHELXL or OLEX2?
Methodological Answer:
- Data Contradictions : Use SHELXL’s Rigid Bond Restraint to resolve thermal motion mismatches between bonded atoms. For example, anisotropic displacement parameters (ADPs) for the benzimidazole ring can be constrained to match expected bonding patterns .
- Twinned Data : Employ Twin Law Matrices in OLEX2 to deconvolute overlapping reflections in cases of crystal twinning .
- Validation Tools : Cross-validate hydrogen bonding networks with PLATON or Mercury to ensure geometric consistency with Etter’s graph set analysis .
Q. Example Workflow :
Import data into OLEX2 for structure solution.
Refine with SHELXL using commands like SIMU (similar ADPs for adjacent atoms) and DELU (restraints on bond distances).
Validate hydrogen bonds using Coot or PLATON .
Advanced: What strategies are recommended for analyzing hydrogen bonding networks in the crystal structure of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O, O–H⋯N) using Etter’s notation (e.g., D = donor, A = acceptor) to identify motifs like R₂²(8) rings .
- DFT Calculations : Optimize hydrogen bond geometries (bond lengths/angles) using Gaussian or ORCA to compare with experimental data .
- Thermodynamic Stability : Correlate hydrogen bond strength (e.g., NH⋯O vs. OH⋯N) with melting points (e.g., 222–224°C for similar compounds ).
Q. Table 3: Hydrogen Bond Parameters in Benzimidazole Derivatives
| Compound | D–H⋯A | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| 3-(5,6-Dimethyl-benzimidazolyl)propanol | N–H⋯O | 2.85 | 165 | R₁²(6) |
Advanced: How can computational methods like DFT predict the reactivity or interaction mechanisms of this benzimidazole derivative?
Methodological Answer:
- Reactivity Prediction : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying nucleophilic (benzimidazole NH) and electrophilic (propanol OH) sites .
- Docking Studies : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina. For example, the benzimidazole ring may π-stack with aromatic residues in ATP-binding pockets .
- Solvent Effects : Apply PCM (Polarizable Continuum Model) to evaluate solvation energies and predict solubility trends in polar vs. non-polar solvents .
Case Study : A DFT study on a related benzimidazole-propanol derivative showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity toward electrophilic substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
